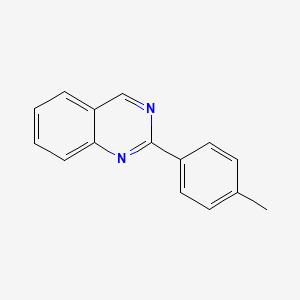
4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of chloro, morpholinoacetamido, and benzamide functional groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder or catalytic hydrogenation.
Acylation: The amine group is acylated with a chloro-substituted benzoyl chloride to form the benzamide derivative.
Morpholinoacetamido Substitution: Finally, the morpholinoacetamido group is introduced through a nucleophilic substitution reaction, typically using morpholine and an appropriate acylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation with palladium on carbon are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide involves its interaction with specific molecular targets. The chloro and morpholinoacetamido groups can form hydrogen bonds and other interactions with biological macromolecules, potentially affecting their function. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide: This compound is a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist.
4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide: Known for its applications in medicinal chemistry.
5-Chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide: Used as an intermediate in the synthesis of glyburide.
Uniqueness: 4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide is unique due to its combination of chloro, morpholinoacetamido, and benzamide functional groups. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C19H19Cl2N3O3 |
|---|---|
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
4-chloro-N-[2-chloro-5-[(2-morpholin-4-ylacetyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C19H19Cl2N3O3/c20-14-3-1-13(2-4-14)19(26)23-17-11-15(5-6-16(17)21)22-18(25)12-24-7-9-27-10-8-24/h1-6,11H,7-10,12H2,(H,22,25)(H,23,26) |
Clé InChI |
ZUHCXNJMYVFNMI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


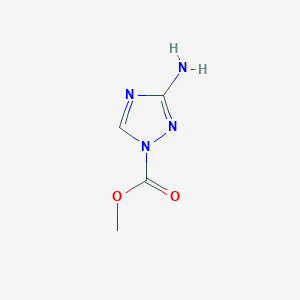
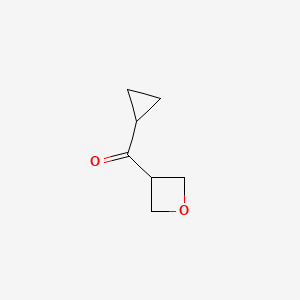
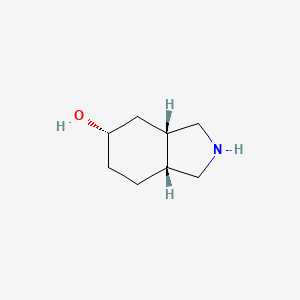

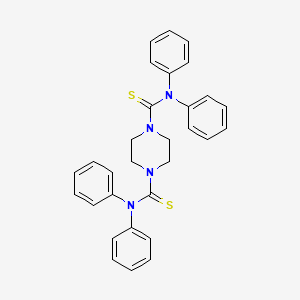
![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B11769386.png)
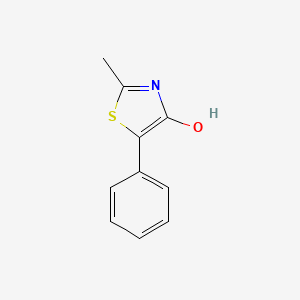

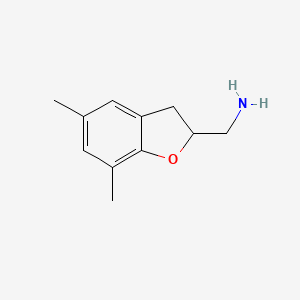
![(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid](/img/structure/B11769411.png)
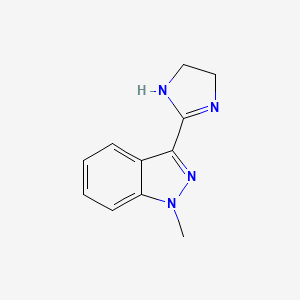
![2-((2,6-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11769426.png)

